N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
This compound features a tetrahydropyrazine core substituted with a 3-methoxyphenyl group and two ketone groups (2,3-dioxo), linked via an acetamide bridge to a 2-methoxyphenyl moiety. Its molecular formula is C₂₁H₂₁N₃O₅, with a molecular weight of 395.41 g/mol (estimated based on structural analogs in –14).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-15-7-5-6-14(12-15)23-11-10-22(19(25)20(23)26)13-18(24)21-16-8-3-4-9-17(16)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLIMJVHFXIJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.4 g/mol
- Structural Features : The compound features a methoxy-substituted phenyl group and a dihydropyrazine moiety, which may influence its interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
1. Anti-inflammatory and Analgesic Properties
Research suggests that compounds similar to this acetamide can inhibit key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is linked to reduced inflammation and pain.
- Lipoxygenase : Another target for anti-inflammatory action.
The presence of methoxy groups in the structure may enhance bioavailability and receptor binding affinity, contributing to these effects.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : By blocking COX and lipoxygenase pathways.
- Receptor Interaction : Potential modulation of various receptors due to its structural characteristics.
Comparative Analysis
To better understand the unique aspects of this compound in relation to other compounds with similar structures, the following table summarizes key comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)acetamide | Similar acetamide structure | Anti-inflammatory | Different substitution pattern affects activity |
| 1,4-Dihydropyridine derivatives | Dihydropyridine core | Cardiovascular effects | Potent calcium channel blockers |
| Piperazine derivatives | Contains piperazine ring | Antidepressant properties | Varying side chains alter efficacy |
The distinct dual aromatic substitution and dihydropyrazine structure of this compound may confer unique pharmacological properties compared to these other compounds.
Case Study 1: Analgesic Effects
A study on methoxy-substituted phenyl derivatives demonstrated significant analgesic effects in animal models through COX inhibition. This suggests that this compound may exhibit similar efficacy.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on related dihydropyrazine derivatives showed promising anti-inflammatory results in vitro by inhibiting pro-inflammatory cytokines. This reinforces the potential for this compound to modulate inflammatory responses.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure consists of a tetrahydropyrazine core with methoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 375.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Potential
Research has indicated that N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Growth inhibition |
| A549 | 20.8 | Growth inhibition |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest that it binds effectively to these targets, potentially reducing inflammation markers in experimental models.
| Enzyme Target | Inhibition Activity |
|---|---|
| COX | Moderate |
| LOX | Moderate |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies indicate that it may modulate cholinesterase activity, offering potential benefits for neurodegenerative conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than 20 μM across multiple tested lines. The study concluded that further structural optimization could enhance its potency.
Case Study 2: Inflammatory Models
In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory cytokines when administered prior to inflammatory stimuli. This suggests its utility as a therapeutic agent in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) on the tetrahydropyrazine or acetamide aryl rings increase lipophilicity (higher XlogP) compared to methoxy groups .
Analogues with Alternative Heterocyclic Cores
Triazole-Acetamide Derivatives ()
Compounds like N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]propanamide (94% yield) replace the tetrahydropyrazine with a triazole ring. These derivatives exhibit:
Pyrimidine/Pyrazole Hybrids ()
Examples like N-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (MW 571.20) feature fused heterocycles with fluorinated aryl groups. These compounds often show:
- Enhanced pharmacokinetic profiles (e.g., longer half-life).
- Higher complexity indices (e.g., 580 vs. 400 for the target compound) .
Physicochemical Data
| Property | Target Compound | 4-Chlorophenylmethyl Analog () | Triazole Analog () |
|---|---|---|---|
| TPSA | ~79 Ų | 79 Ų | ~70 Ų |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Rotatable Bonds | 6 | 6 | 5 |
| Synthetic Yield | N/A | N/A | 94% |
Implications for Drug Design
- Tetrahydropyrazine-dioxo cores offer balanced polarity and metabolic stability, making them preferable for CNS targets.
- Fluoro/chloro substituents improve membrane permeability but may increase toxicity risks .
- Triazole analogs are synthetically efficient but may require additional modifications to enhance target binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide, and what critical reaction conditions must be controlled?
- Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the acetamide moiety to the tetrahydropyrazine core .
- Oxidation control : The 2,3-dioxo group on the tetrahydropyrazine ring requires precise oxidation conditions (e.g., KMnO₄ in acidic media) to avoid over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to the compound’s low solubility in non-polar media .
- Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HRMS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Analyze methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) to verify substitution patterns .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide and tetrahydropyrazine moieties .
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry or tautomeric forms .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across different studies?
- Answer : Contradictions may arise from impurities, assay conditions, or target specificity. Mitigation strategies include:
- Purity assessment : Use HPLC (≥95% purity) with a C18 column and UV detection at 254 nm to rule out byproducts .
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify selectivity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected kinases (e.g., MAPK or PI3K pathways) .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Answer : Key optimizations:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves cyclization of the tetrahydropyrazine ring .
- Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography to isolate high-purity product .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer : Leverage in silico tools to:
- LogP calculation : Predict hydrophobicity (e.g., XlogP ≈ 2.4) using Molinspiration or ChemAxon .
- ADMET profiling : SwissADME or PreADMET can estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets .
Methodological Considerations
Q. How should researchers design in vitro assays to evaluate this compound’s anti-cancer potential?
- Answer :
- Cell lines : Use panels (e.g., NCI-60) to assess broad-spectrum activity .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements .
- Synergy studies : Test with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay combination index .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts .
- Degradation kinetics : Fit data to Arrhenius models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
